Cyclopropyl(2-propoxyphenyl)methanamine
Description
Cyclopropyl(2-propoxyphenyl)methanamine is a cyclopropane-containing amine derivative with a 2-propoxyphenyl substituent. Its structure consists of a cyclopropyl group directly bonded to a phenyl ring substituted with a propoxy group at the ortho position, and an aminomethyl group attached to the cyclopropane ring (Figure 1). The compound is of interest in medicinal chemistry due to the pharmacological relevance of cyclopropane-containing molecules, which often exhibit enhanced metabolic stability and conformational rigidity .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
cyclopropyl-(2-propoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3 |
InChI Key |
CWNLHYVCOKSDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-propoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF).
Catalysts and Reagents: Common reagents include sodium borohydride for reduction and nickel dichloride as a catalyst.
Procedure: The reaction mixture is stirred at a controlled temperature (20-45°C) for 10-18 hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and safety. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or deaminated compounds.
Scientific Research Applications
Cyclopropyl(2-propoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of cyclopropyl(2-propoxyphenyl)methanamine, highlighting variations in substituents and their impact on physicochemical properties:
Key Observations:
Substituent Position and Electronic Effects: The 2-propoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or chloro). Propoxy’s ether linkage may enhance solubility relative to alkyl chains .
Stereochemical Considerations :
- Enantiopure analogs like (+)-40 exhibit defined spatial arrangements, critical for receptor selectivity. The target compound’s stereochemistry is unspecified in available data, suggesting racemic mixtures unless resolved .
Synthetic Accessibility :
Spectroscopic and Analytical Data
NMR Trends :
HRMS Validation :
- All compounds show <2 ppm deviation between calculated and observed [M+H]+ values, confirming purity and structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
